5-Chloro-1-isopropyl-1H-pyrazol-4-amine
Description
5-Chloro-1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a chloro group at position 5, an isopropyl group at position 1, and an amine at position 4 of the pyrazole ring.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5-chloro-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,8H2,1-2H3 |
InChI Key |
KZOYYBWTODGJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Electronic Influences
- Isopropyl vs. Methyl/Ethyl : The isopropyl group in this compound introduces greater steric hindrance compared to the methyl group in 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine or the ethyl group in 1-Ethyl-1H-pyrazol-4-amine . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
- Chlorine Position : The chloro group at position 5 (pyrazole ring) in the target compound contrasts with the 4-chlorophenyl substituent in 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. The latter’s aromatic chlorine likely enhances π-π stacking interactions, whereas the former’s aliphatic chlorine may increase electrophilicity at the pyrazole core .
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